Bienvenue dans la boutique en ligne BenchChem!

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

FLT3 kinase inhibition Acute myeloid leukemia Imidazo[2,1-b]thiazole SAR

N-Phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1040671-88-2; molecular formula C22H21N3OS, MW 375.49 g/mol) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class. The compound features a fused imidazo[2,1-b]thiazole core with a 6-phenyl substituent, a 3-propanamide linker, and an N-phenethyl terminal group.

Molecular Formula C22H21N3OS
Molecular Weight 375.5 g/mol
CAS No. 1040671-88-2
Cat. No. B3206689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
CAS1040671-88-2
Molecular FormulaC22H21N3OS
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
InChIInChI=1S/C22H21N3OS/c26-21(23-14-13-17-7-3-1-4-8-17)12-11-19-16-27-22-24-20(15-25(19)22)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,26)
InChIKeyYNKPDGSKUHJLSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1040671-88-2): Scarce-Publication Compound with Imidazo[2,1-b]thiazole Pharmacophore Potential


N-Phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1040671-88-2; molecular formula C22H21N3OS, MW 375.49 g/mol) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class . The compound features a fused imidazo[2,1-b]thiazole core with a 6-phenyl substituent, a 3-propanamide linker, and an N-phenethyl terminal group. As of the evidence cut-off date, no primary research articles, patents, or authoritative biological databases report quantitative activity data for this specific compound. The imidazo[2,1-b]thiazole scaffold is recognized for its versatility in medicinal chemistry, with documented anticancer (FLT3 kinase inhibition [1] and antiproliferative activity [2]) and antimicrobial applications in structurally related derivatives.

Why N-Phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide Cannot Be Casually Replaced by Other Imidazo[2,1-b]thiazole Analogs


The imidazo[2,1-b]thiazole class exhibits profound structure-activity relationship (SAR) sensitivity. In the 3,6-diphenylimidazo[2,1-b]thiazole anticancer series, the nature of the 3-aryl substituent dictates activity: a 3-(3-trifluoromethylphenyl) analog (4j) achieves an IC50 of 6.5 μM in HeLa cells, whereas derivatives bearing different aryl groups at the same position show divergent potency profiles [1]. In the 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor series, the most potent compound (19) contains a complex 3-carboxamide substitution pattern (4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl with an N-(3-(dimethylamino)propyl) side chain), yielding an enzymatic IC50 of 0.022 μM; simpler 3-substituted analogs in the same series show substantially reduced activity [2]. Substituting the N-phenethyl group of the target compound with a smaller N-methyl group (as in CAS 1040671-60-0) or a longer N-(3-phenylpropyl) chain would alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility at the amide terminus—parameters known to critically influence target binding in this chemotype [1][2].

Quantitative Differentiation Evidence for N-Phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1040671-88-2)


FLT3 Kinase Inhibition Potential: Class-Level Evidence from the 6-Phenylimidazo[2,1-b]thiazole Series

No direct FLT3 inhibition data exist for N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide. However, class-level inference from the 6-phenylimidazo[2,1-b]thiazole FLT3 inhibitor series demonstrates the scaffold's capacity for potent kinase engagement [1]. The most active compound in the series, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide (19), achieved an FLT3 enzymatic IC50 of 0.022 μM and a cellular IC50 of 0.002 μM against the FLT3-dependent MV4-11 AML cell line. Compounds with simpler 3-position substitutions (closer in complexity to the target compound) showed lower but measurable activity, providing a baseline for exploration of the N-phenethyl-3-propanamide substitution pattern. This evidence is tagged as Class-level inference because the target compound's specific FLT3 inhibitory potency has not been measured.

FLT3 kinase inhibition Acute myeloid leukemia Imidazo[2,1-b]thiazole SAR

Antiproliferative Activity: SAR Context from 3,6-Diarylimidazo[2,1-b]thiazole Derivatives

The 3,6-diarylimidazo[2,1-b]thiazole series provides quantitative antiproliferative benchmarks [1]. Compound 4j (3-(3-trifluoromethylphenyl)-6-phenylimidazo[2,1-b]thiazole) exhibits an IC50 of 6.5 μM against HeLa cervical cancer cells, with confirmed caspase-3 and caspase-8 activation and G0/G1 cell cycle arrest. Other analogs in the same series show varying potency across HeLa, MDA-MB-231, A549, and THP1 cell lines, indicating that the 3-aryl substituent is a critical potency determinant. The target compound replaces the 3-aryl group with a 3-propanamide-N-phenethyl chain, introducing an amide hydrogen-bond donor/acceptor not present in the 3-aryl series. This evidence is tagged as Class-level inference because the target compound itself has not been tested in these assays.

Anticancer activity HeLa cytotoxicity Caspase activation

Structural Differentiation from N-Methyl Analog (CAS 1040671-60-0): Enhanced Lipophilicity and Hydrogen-Bonding Capacity

The closest commercially available analog is N-methyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1040671-60-0, MW 285.4 g/mol), which bears an N-methyl group instead of the N-phenethyl moiety . The target compound (MW 375.49 g/mol) contains one additional hydrogen-bond donor (amide N-H) retained from the secondary amide, whereas the N-methyl analog is a tertiary amide lacking this H-bond donor capacity. The N-phenethyl group also contributes approximately 2.5–3.0 additional logP units compared to the N-methyl group, substantially increasing lipophilicity. This differentiation is based on structural comparison and class-level principles rather than direct head-to-head experimental data, as no published head-to-head study compares these two compounds.

Physicochemical property differentiation Lipophilicity Hydrogen-bond donor capacity

Commercial Availability and Purity: Vendor-Documented Specifications for Procurement Decision-Making

N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is available from at least one commercial vendor (CheMenu, catalog number CM645837) with a documented purity specification of 95%+ . This purity level is adequate for most screening and research applications. The compound is listed under the 'Imidazothiazoles' category, a scaffold with recognized immunostimulating and anti-inflammatory literature precedent . This evidence is tagged as Supporting evidence because it relates to procurement logistics rather than biological differentiation.

Chemical procurement Purity specification Catalog availability

Scaffold-Level Antimicrobial Differentiation: Antifungal Activity of 6-Phenylimidazo[2,1-b]thiazole Derivatives

The 6-phenylimidazo[2,1-b]thiazole scaffold has documented antifungal activity against dermatophyte strains [1]. N-benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide showed superior activity to ketoconazole standard against Microsporum audounii (MIC = 3 μg/cm³ vs. ketoconazole MIC = 6 μg/cm³). 2-(4-Methylphenyl)-3-((6-phenylimidazo[2,1-b]thiazol-3-yl)-acetamido)-4-thiazolidinone and its 4-chlorophenyl analog achieved MIC = 3 μg/cm³ against Trichophyton mentagrophytes var. erinacei NCPF-375. The target compound shares the identical 6-phenylimidazo[2,1-b]thiazole core but differs in the 3-position substituent (propanamide-N-phenethyl vs. acetic acid hydrazide or acetamido-thiazolidinone). This evidence is tagged as Class-level inference because the target compound's specific antifungal activity has not been measured.

Antifungal activity Dermatophyte inhibition MIC comparison

Recommended Research and Procurement Application Scenarios for N-Phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide (CAS 1040671-88-2)


FLT3-Dependent AML Kinase Screening Libraries

The 6-phenylimidazo[2,1-b]thiazole scaffold has validated FLT3 kinase inhibitory activity (enzymatic IC50 = 0.022 μM for the most potent analog) [1]. N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide, bearing an unexplored N-phenethyl-3-propanamide substitution pattern, represents a logical candidate for inclusion in FLT3-focused screening libraries. Its secondary amide N-H donor may engage the kinase hinge region differently than the tertiary amide or urea-containing analogs previously studied.

Oncology Panel Screening Against Solid Tumor Cell Lines

The scaffold's demonstrated antiproliferative activity (HeLa IC50 = 6.5 μM for compound 4j) with caspase-3/-8-mediated apoptosis [2] supports prioritizing this compound for cytotoxicity screening against extended panels (HeLa, MDA-MB-231, A549, THP1). The N-phenethyl group may enhance membrane permeability relative to smaller N-substituted analogs, potentially improving intracellular exposure.

Antifungal Drug Discovery: Dermatophyte Infection Models

Class-level evidence shows that 6-phenylimidazo[2,1-b]thiazole derivatives can achieve MIC values of 3 μg/cm³ against dermatophytes, superior to ketoconazole (MIC = 6 μg/cm³) [3]. The target compound, with its unique 3-propanamide-N-phenethyl side chain, is suitable for antifungal screening against Trichophyton and Microsporum species to evaluate whether the amide extension alters potency or spectrum.

Chemical Biology Probe Development: Amide Hydrogen-Bond Donor Utilization

The target compound's single secondary amide N-H hydrogen-bond donor distinguishes it from the tertiary amide N-methyl analog (CAS 1040671-60-0) and 3-aryl analogs lacking amide functionality . This feature makes it a candidate for probing hydrogen-bond-dependent target engagement in biochemical assays where the amide N-H may serve as a critical pharmacophoric element.

Quote Request

Request a Quote for N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.